Methyldichloramine

Photoelectron spectroscopy Ionization potential Gas-phase reactivity

Methyldichloramine (N,N-dichloromethylamine, CH₃NCl₂) belongs to the organic chloramine class, characterized by two N–Cl bonds on a methyl-substituted nitrogen center. It is a volatile, low-molecular-weight (99.94 g/mol) haloamine with a boiling point of approximately 61.3 °C and a vapor pressure of 186.4 mmHg at 25 °C.

Molecular Formula CH3Cl2N
Molecular Weight 99.94 g/mol
CAS No. 7651-91-4
Cat. No. B1201648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyldichloramine
CAS7651-91-4
SynonymsCH3NCl2
dichloromethylamine
methylamine dichloramine
Molecular FormulaCH3Cl2N
Molecular Weight99.94 g/mol
Structural Identifiers
SMILESCN(Cl)Cl
InChIInChI=1S/CH3Cl2N/c1-4(2)3/h1H3
InChIKeyDWEYPOWXNBAIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyldichloramine (CAS 7651-91-4): A Volatile Organic N-Chloramine in the Emerging Class of Nitrogenous Disinfection Byproducts


Methyldichloramine (N,N-dichloromethylamine, CH₃NCl₂) belongs to the organic chloramine class, characterized by two N–Cl bonds on a methyl-substituted nitrogen center [1]. It is a volatile, low-molecular-weight (99.94 g/mol) haloamine with a boiling point of approximately 61.3 °C and a vapor pressure of 186.4 mmHg at 25 °C . Unlike inorganic monochloramine (NH₂Cl), which is deliberately used as a drinking water disinfectant, methyldichloramine arises as an unintended disinfection byproduct (DBP) from chlorination of organic-nitrogen precursors in swimming pools and water treatment systems, where it has been identified alongside trichloramine (NCl₃) and dichloroacetonitrile (CNCHCl₂) [2]. Its formation from ubiquitous precursors such as creatinine and carbamate insecticides, combined with toxicological properties that markedly diverge from its structural analogs, makes it a compound of growing analytical and toxicological interest [3].

Why Methyldichloramine Cannot Be Replaced by Other Chloramines in Analytical, Toxicological, and Environmental Applications


Organic chloramines are not functionally interchangeable. Methyldichloramine (CH₃NCl₂) differs from its closest analogs—methylchloramine (CH₃NHCl), dimethylchloramine ((CH₃)₂NCl), and inorganic dichloramine (NHCl₂)—in four critical dimensions that preclude substitution: ionization energy, oxidative potency, aqueous persistence, and Henry's-law volatility [1]. The N,N-dichloro substitution pattern produces a first ionization energy (9.35 eV) that is significantly higher than both its monochloro (9.19 eV) and dimethylamino (8.67 eV) counterparts, directly affecting its gas-phase reactivity and detectability by photoelectron methods [2]. In biological systems, CH₃NCl₂ oxidizes erythrocyte hemoglobin more effectively than hypochlorous acid (HOCl) and uniquely induces colorectal crypt atrophy in murine models—effects not reproduced by H₂O₂, HOCl, or monochloramine at comparable doses [3]. In aqueous environments, its half-life of up to 35 hours far exceeds that of many labile chloramines, making it a persistent contaminant that cannot be modeled using the decay kinetics of inorganic chloramines [4]. These compound-specific behaviors mean that substituting a generic chloramine standard or surrogate for methyldichloramine in analytical calibration, toxicological screening, or environmental fate modeling will yield systematically erroneous results.

Quantitative Differentiation Evidence for Methyldichloramine: Head-to-Head Data Against Structural Analogs and Reference Compounds


Ionization Energy Ladder: Methyldichloramine vs. Methylchloramine vs. Dimethylchloramine

The first ionization energy (IE₁) of methyldichloramine is 9.35 ± 0.02 eV, measured by photoelectron spectroscopy (Colbourne et al., 1978), compared with 9.19 ± 0.02 eV for methylchloramine (CH₃NHCl) and 8.67 ± 0.02 eV for dimethylchloramine ((CH₃)₂NCl) [1]. This progressive increase in IE₁ with increasing chlorine substitution on the nitrogen center (0 Cl → 1 Cl → 2 Cl) reflects the cumulative electron-withdrawing inductive effect of the N–Cl bonds, which stabilize the nitrogen lone pair and raise the energy required for ionization [2]. An independent vertical ionization measurement by Nagy-Felsobuki and Peel (1978) reports an even higher value of 10.06 ± 0.10 eV for CH₃NCl₂, emphasizing the sensitivity of the measurement to the specific orbital accessed [3].

Photoelectron spectroscopy Ionization potential Gas-phase reactivity Molecular orbital analysis

Cytotoxicity Ranking: Methyldichloramine Is Approximately 1000-Fold More Toxic Than Chloroform

In a direct comparative toxicity assessment, CH₃NCl₂ was found to be approximately three orders of magnitude (∼1000-fold) more toxic than trichloromethane (CHCl₃), the most commonly regulated disinfection byproduct [1]. Toxicity was quantified using two complementary assays: a bacterial bioluminescence inhibition test (Vibrio fischeri) and a human lung tumor cell (A549) survival assay. CH₃NCl₂ concentrations in the parts-per-billion (ppb) range were sufficient to produce measurable effects, whereas CHCl₃ required concentrations in the parts-per-million range to elicit comparable responses. The study further documented that CH₃NCl₂ yields from carbamate insecticide chlorination ranged from 12% to 150% (molar basis) at a chlorine-to-precursor molar ratio of 20:1, confirming that toxicologically significant quantities can be generated under realistic water treatment conditions [2].

Disinfection byproduct toxicity Bioluminescence inhibition Human lung tumor cells N-DBP risk assessment

Oxidative Potency and Tissue Permeability: CH₃NCl₂ Outperforms Hypochlorous Acid and Hydrogen Peroxide in Biological Models

In a comparative murine study of neutrophil-derived reactive oxygen species (ROS), CH₃NCl₂ oxidized sheep erythrocyte hemoglobin more effectively than hypochlorous acid (HOCl) at equimolar concentrations (50–400 μM), indicating superior cell membrane permeability and selective oxidative capacity [1]. When administered intrarectally to ICR-strain mice at 0.5–0.7 μmol/mouse, CH₃NCl₂ induced marked atrophy of colorectal crypts within 6 hours, whereas H₂O₂ and HOCl at equivalent doses produced no crypt atrophy [2]. Immunohistochemical analysis revealed that only CH₃NCl₂ generated positive 4-hydroxy-2-nonenal (4-HNE) immunostains throughout the mucosal layer, a specific marker of lipid peroxidation that was absent in H₂O₂- and HOCl-treated tissues. In contrast, 3-nitrotyrosine (3-NT) staining was observed with all three oxidants, demonstrating that CH₃NCl₂ uniquely triggers lipid peroxidation pathways beyond nitrative stress [3].

Reactive oxygen species Hemoglobin oxidation Colorectal crypt atrophy Neutrophil-derived oxidants

Aqueous Persistence: Methyldichloramine Half-Life Up to 35 Hours Enables Long-Range Distribution System Transport

CH₃NCl₂ exhibits a hydrolytic half-life of up to 35 hours in water, measured under the conditions of the carbamate insecticide chlorination study by Yue et al. (2019) [1]. This degree of aqueous persistence is notably high for an organic N-chloramine; many secondary N-chloramines undergo rapid hydrolysis or disproportionation on the timescale of minutes to hours. For context, inorganic dichloramine (NHCl₂) decomposes substantially faster under typical drinking water conditions, and monochloramine (NH₂Cl) is deliberately maintained through controlled ammonia-to-chlorine ratios but does not survive extended distribution system residence times without replenishment [2]. The 35-hour half-life means that CH₃NCl₂, once formed, can persist through water treatment plant effluent, travel through distribution pipes, and reach consumer taps—potentially over distances spanning entire municipal networks.

Hydrolysis stability Disinfection byproduct persistence Water distribution systems Half-life kinetics

Volatility and Phase Partitioning: Methyldichloramine Henry's Law Constant vs. Dimethylchloramine

The experimentally determined Henry's law solubility constant (H_scp) for CH₃NCl₂ is 3.3 × 10⁻³ mol m⁻³ Pa⁻¹ at 298.15 K, with a temperature dependence (d ln H_scp / d (1/T)) of 4300 K, as compiled in the JPL/MPIC Henry's Law Constants database from Burkholder et al. (2015, 2019) [1]. In contrast, the estimated Henry's law constant for dimethylchloramine ((CH₃)₂NCl) is 3.20 × 10⁻⁴ atm m³ mol⁻¹ (Bond SAR method, EPISuite), which when converted to comparable units is approximately one order of magnitude lower, indicating substantially greater volatility for the dimethyl analog . The experimental determination of CH₃NCl₂ Henry's law constants was performed at five temperatures (5, 15, 25, 35, and 45 °C) using the single equilibrium technique, providing robust temperature-dependent partitioning data suitable for environmental fate models [2].

Henry's law constant Air-water partitioning Volatile DBP Environmental fate modeling

High-Impact Application Scenarios for Methyldichloramine Based on Verified Differential Evidence


Environmental Monitoring: N-DBP Reference Standard for Drinking Water and Swimming Pool Compliance Testing

Methyldichloramine serves as an essential analytical reference standard for laboratories conducting disinfection byproduct (DBP) monitoring in chlorinated water systems. Its ∼1000-fold greater toxicity compared to chloroform [1] and its demonstrated formation from ubiquitous precursors including creatinine and carbamate insecticides [2] mean that regulatory compliance programs that rely exclusively on trihalomethane (THM) or haloacetic acid (HAA) panels will miss a high-hazard contaminant. The compound's 35-hour aqueous half-life [3] ensures that it persists through distribution systems, making it detectable at consumer taps—not merely at treatment plant outfalls. Laboratories procuring CH₃NCl₂ as a certified reference material can develop and validate GC-MS or MIMS methods for its quantification at ppb levels, as demonstrated in swimming pool water surveys where CH₃NCl₂ was detected at approximately 0.01 mg/L alongside NCl₃ and CNCHCl₂ [4].

Inflammatory Disease Research: Positive Control for Colorectal Oxidative Injury and Lipid Peroxidation Models

CH₃NCl₂ is uniquely suited as a positive control compound in mechanistic studies of neutrophil-mediated inflammatory bowel disease. Unlike H₂O₂ or HOCl, which fail to reproduce the full histopathological spectrum of colorectal injury, CH₃NCl₂ induces crypt atrophy and generates 4-HNE-positive lipid peroxidation throughout the mucosal layer within 6 hours of intrarectal administration in mice [1]. Its superior hemoglobin oxidation capacity relative to HOCl, attributed to its higher cell membrane permeability, makes it the only ROS that faithfully recapitulates the tissue-penetrating oxidative damage observed in inflammatory disease [2]. Researchers investigating the role of chloramines in colitis and colon tumor promotion should procure CH₃NCl₂ as the biogenically relevant oxidant, rather than relying on HOCl or H₂O₂ proxies that do not replicate key pathological endpoints [3].

Water Treatment Process Optimization: Tracer for UV/Chlorine Advanced Oxidation DBP Formation

In swimming pool and drinking water treatment facilities employing sequential UV₂₅₄ irradiation followed by chlorination, CH₃NCl₂ functions as a sentinel DBP whose enhanced formation signals unintended N-Cl bond photolysis chemistry [1]. Research has demonstrated that UV₂₅₄ irradiation of chlorocreatinine (quantum yield: 0.144 ± 0.011 mol/E) followed by post-chlorination yields elevated CH₃NCl₂ concentrations compared to chlorination alone, because photolytic N-Cl bond cleavage generates reactive intermediates that are more susceptible to free chlorine attack [2]. Process engineers can use CH₃NCl₂ monitoring as a diagnostic indicator to optimize UV dose and chlorine contact time, minimizing the formation of this highly toxic N-DBP. The compound's experimentally validated Henry's law constant (3.3 × 10⁻³ mol m⁻³ Pa⁻¹) further enables accurate air-water partitioning calculations for indoor pool air quality management [3].

Toxicological Screening: Tier-1 Hazard Assessment for Emerging Nitrogenous Disinfection Byproducts

For contract research organizations and regulatory toxicology laboratories conducting comparative hazard screening of DBPs, CH₃NCl₂ represents a priority compound based on its verified potency ranking. The quantitative demonstration that CH₃NCl₂ is approximately three orders of magnitude more toxic than the well-characterized reference toxicant CHCl₃ in both prokaryotic (Vibrio fischeri bioluminescence) and eukaryotic (A549 human lung tumor cell) models establishes it as a high-priority candidate for in-depth toxicological characterization [1]. Its membership in the broader chloramine series—spanning NH₂Cl, NHCl₂, NCl₃, CH₃NHCl, CH₃NCl₂, and (CH₃)₂NCl—with documented progressive changes in ionization energy (8.67 → 9.19 → 9.35 eV) [2] enables structure-activity relationship (SAR) studies that can inform read-across assessments for other under-characterized organic chloramines. Procurement of high-purity CH₃NCl₂ (>95%) is a prerequisite for generating GLP-compliant toxicity data to support regulatory decision-making on N-DBP guidelines.

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